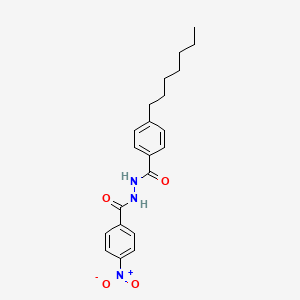
N'-(1-pyridin-3-ylethylidene)nicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(1-pyridin-3-ylethylidene)nicotinohydrazide is a chemical compound that has garnered interest in various fields of scientific research. It is known for its unique structure, which includes a pyridine ring and a hydrazide group, making it a versatile ligand in coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-pyridin-3-ylethylidene)nicotinohydrazide typically involves the condensation reaction between nicotinic acid hydrazide and 3-acetylpyridine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction can be represented as follows:
Nicotinic acid hydrazide+3-acetylpyridine→N’-(1-pyridin-3-ylethylidene)nicotinohydrazide+H2O
Industrial Production Methods
While specific industrial production methods for N’-(1-pyridin-3-ylethylidene)nicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(1-pyridin-3-ylethylidene)nicotinohydrazide undergoes various chemical reactions, including:
Coordination Reactions: It acts as a ligand, forming complexes with metals such as lead (II), cobalt (II), and copper (II)
Substitution Reactions: The hydrazide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, particularly when coordinated with metal ions.
Common Reagents and Conditions
Coordination Reactions: Common reagents include metal salts like Pb(NO3)2, Co(ClO4)2, and Cu(ClO4)2. .
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products
Coordination Complexes: Formation of metal-ligand complexes such as [PbL(NO2)]n and Co(C26H24N8O2)2(H2O)2
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N’-(1-pyridin-3-ylethylidene)nicotinohydrazide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N’-(1-pyridin-3-ylethylidene)nicotinohydrazide largely depends on its role as a ligand. When forming complexes with metal ions, it can influence the electronic properties and reactivity of the metal center. This can lead to various biological effects, such as enzyme inhibition or promotion of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-[1-(pyridin-2-yl)ethylidene]nicotinohydrazide: Similar structure but with a different position of the pyridine ring.
N’-[1-(pyridin-4-yl)ethylidene]nicotinohydrazide: Another positional isomer with distinct coordination properties.
Uniqueness
N’-(1-pyridin-3-ylethylidene)nicotinohydrazide is unique due to its specific coordination behavior and the ability to form stable complexes with various metal ions. This makes it particularly valuable in the synthesis of MOFs and coordination polymers, as well as in biological applications where metal coordination plays a crucial role .
Eigenschaften
Molekularformel |
C13H12N4O |
|---|---|
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
N-[(E)-1-pyridin-3-ylethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N4O/c1-10(11-4-2-6-14-8-11)16-17-13(18)12-5-3-7-15-9-12/h2-9H,1H3,(H,17,18)/b16-10+ |
InChI-Schlüssel |
FOONZJPAQUHJMG-MHWRWJLKSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CN=CC=C2 |
Kanonische SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-hydroxy-N'-[(1Z)-1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B11702836.png)


![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-chlorobenzamide](/img/structure/B11702866.png)
![1-{[(2,4-Dichlorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B11702879.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2-ethylphenoxy)acetohydrazide](/img/structure/B11702883.png)
![ethyl 4-(4-ethylphenyl)-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11702889.png)

![(4Z)-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702896.png)
![4-fluoro-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11702902.png)
![(4Z)-4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11702918.png)
![3-[(2,4-dinitrophenyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B11702923.png)
